molecular formula C46H78N2O15 B10784040 Foromacidin C CAS No. 889888-56-6

Foromacidin C

Cat. No.: B10784040
CAS No.: 889888-56-6
M. Wt: 899.1 g/mol
InChI Key: HSZLKTCKAYXVBX-DCAGQSADSA-N
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Description

Foromacidin C, also known as Spiramycin III, is an antibiotic within the erythromycin/carbomycin group of compounds. It is a natural product derived from the bacterium Streptomyces ambofaciens. This compound is part of the macrolide class of antibiotics, which are known for their broad-spectrum antibacterial activity .

Preparation Methods

Foromacidin C is typically produced through fermentation processes involving Streptomyces ambofaciens. The fermentation broth is then subjected to various purification steps to isolate the compound. Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient supply .

Chemical Reactions Analysis

Foromacidin C undergoes several types of chemical reactions, including:

Scientific Research Applications

Foromacidin C has a wide range of applications in scientific research:

Mechanism of Action

Foromacidin C exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The molecular targets involved include the ribosomal RNA and associated proteins .

Comparison with Similar Compounds

Foromacidin C is similar to other macrolide antibiotics such as erythromycin and azithromycin. it is unique in its specific spectrum of activity and its pharmacokinetic properties. Similar compounds include:

Properties

CAS No.

889888-56-6

Molecular Formula

C46H78N2O15

Molecular Weight

899.1 g/mol

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1

InChI Key

HSZLKTCKAYXVBX-DCAGQSADSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C

Origin of Product

United States

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